tert-butyl N-(1-amino-2-methylbutan-2-yl)carbamate
Description
tert-butyl N-(1-amino-2-methylbutan-2-yl)carbamate is a carbamate-protected amine with the molecular formula C₉H₁₄N₂O₂ and a molecular weight of 202.30 g/mol (CAS: 1341080-55-4) . Its structure features a tert-butyl carbamate group attached to a sterically hindered secondary amine on a branched 2-methylbutan-2-yl backbone. This compound is commonly employed as a synthetic intermediate in organic chemistry and pharmaceutical research, where the tert-butoxycarbonyl (Boc) group serves as a temporary protective moiety for amines during multi-step syntheses .
Properties
CAS No. |
1341080-55-4 |
|---|---|
Molecular Formula |
C10H22N2O2 |
Molecular Weight |
202.29 g/mol |
IUPAC Name |
tert-butyl N-(1-amino-2-methylbutan-2-yl)carbamate |
InChI |
InChI=1S/C10H22N2O2/c1-6-10(5,7-11)12-8(13)14-9(2,3)4/h6-7,11H2,1-5H3,(H,12,13) |
InChI Key |
YEPGPTKYNNBMPK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CN)NC(=O)OC(C)(C)C |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Mixed Anhydride Formation
Reaction Conditions :
-
Substrate : 2-Amino-2-methylbutanoic acid (20 g, 98 mmol)
-
Reagents : Boc₂O (27.67 g, 147 mmol), pyridine (4.6 mL)
-
Solvent : Acetonitrile (500 mL)
-
Temperature : 20°C
-
Time : 20 minutes
The reaction proceeds via mixed anhydride formation, where Boc₂O activates the carboxylic acid. Pyridine neutralizes HCl generated during Boc₂O decomposition, preventing side reactions.
Ammonolysis for Carbamate Formation
Following anhydride formation, ammonia (10 mL) is added dropwise to yield the target carbamate:
-
Ammonia Addition Time : 20 minutes
-
Stirring Duration : 4 hours
-
Workup : Solvent removal under reduced pressure, followed by acetonitrile washing.
Phase-Transfer Catalyzed Alkylation
Phase-transfer catalysis (PTC) enhances alkylation efficiency by facilitating interfacial reactions between aqueous and organic phases. A patent by CN102020589B details this approach for structurally analogous carbamates.
Reaction Setup
-
Substrate : Boc-protected amino alcohol (57.0 g)
-
Catalyst : Tetrabutylammonium bromide (1.5–6.0 g)
-
Alkylating Agent : Methyl sulfate (48.7–109.5 g)
-
Base : 50% KOH solution (42–97.33 g)
-
Solvent : Ethyl acetate (360 g)
-
Temperature : -10°C to 20°C
Optimization Insights
-
Catalyst Loading : 0.025–0.2 equivalents relative to substrate maximizes yield (92–97%).
-
Temperature Control : Maintaining ≤10°C minimizes epimerization and by-products.
-
Solvent Choice : Ethyl acetate enables efficient phase separation during workup.
Neutral Reagent Strategies for Industrial Scalability
WO2019158550A1 highlights the superiority of neutral reagent forms in synthesizing tert-butyl carbamates. Traditional methods using salt forms (e.g., oxalate or hydrochloride) often cause viscosity issues, complicating stirring and reducing yields.
Key Advancements
Process Advantages
-
Reduced Viscosity : Enables consistent stirring and heat transfer.
-
Simplified Workflow : Eliminates need for stepwise base addition.
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(1-amino-2-methylbutan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields oxides, while reduction results in amines .
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
Tert-butyl N-(1-amino-2-methylbutan-2-yl)carbamate serves as an essential building block in the synthesis of complex organic molecules. Its bulky tert-butyl group provides steric hindrance, which can influence reaction pathways and selectivity in synthetic processes. This property is particularly valuable in the synthesis of pharmaceuticals and agrochemicals.
Synthetic Routes
Common synthetic routes for this compound include:
- Curtius Rearrangement : Involves the reaction of carboxylic acids with di-tert-butyl dicarbonate to form acyl azides, which then undergo rearrangement.
- Hydrolysis of Esters : Esters derived from amino acids can be hydrolyzed and reacted with tert-butyl dicarbonate to yield the desired carbamate.
Medicinal Chemistry
Pharmaceutical Development
this compound is utilized in the development of pharmaceuticals targeting various diseases, particularly those related to amino acid metabolism. Its role as a protecting group for amines allows for selective reactions that are crucial during multi-step synthesis of drug compounds.
Case Study: Edoxaban Synthesis
Edoxaban, an oral anticoagulant, is synthesized using this compound as a precursor. The synthesis method has been optimized to improve yields and purity, making it a critical component in the production of this medication .
Biochemical Applications
Enzyme Inhibition Studies
The compound is also applied in biological research to study enzyme inhibition and protein interactions. Its structural properties allow researchers to explore how modifications can affect biological activity, thereby contributing to the understanding of metabolic pathways and drug interactions.
Role in Biochemical Pathways
this compound participates in significant biochemical reactions, such as the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds in organic synthesis.
Industrial Applications
Specialty Chemicals Production
In industrial settings, this compound's steric hindrance properties are leveraged for producing specialty chemicals and materials. Its ability to act as a protecting group facilitates the synthesis of complex chemical structures that are otherwise challenging to achieve.
Mechanism of Action
The mechanism of action of tert-butyl N-(1-amino-2-methylbutan-2-yl)carbamate involves the protection of amine groups by forming a stable carbamate linkage. This linkage prevents the amine from participating in unwanted reactions during the synthesis of complex molecules. The tert-butyl group can be easily removed under mild acidic conditions, releasing the free amine for further reactions .
Comparison with Similar Compounds
Key Observations :
- Backbone Rigidity : The original compound’s branched aliphatic chain contrasts with cyclic (e.g., piperidine , cyclopentyl ) or bicyclic systems (e.g., 2-azabicyclo[2.2.1]heptane ), which introduce conformational rigidity.
- Functional Groups : Hydroxyl (e.g., ), azide (e.g., ), or allyl groups (e.g., ) in analogs enable distinct reactivity profiles compared to the parent compound’s hindered amine.
Physicochemical Properties
- Solubility : Aliphatic derivatives like the parent compound exhibit moderate solubility in polar aprotic solvents (e.g., DMF, THF), whereas bicyclic or aromatic analogs (e.g., ) may display reduced solubility due to increased hydrophobicity.
- Steric Hindrance : The tertiary amine in the parent compound reduces nucleophilicity compared to less-hindered amines in piperidine derivatives (e.g., ).
Biological Activity
Tert-butyl N-(1-amino-2-methylbutan-2-yl)carbamate is an organic compound that belongs to the class of carbamates. It features a tert-butyl group attached to a carbamate functional group, which is linked to an amino acid derivative. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is . Its structural properties suggest possible interactions with various biological targets, including enzymes and receptors, which may influence metabolic pathways.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 213.29 g/mol |
| Boiling Point | Approx. 150 °C |
| Density | Approx. 1.03 g/cm³ |
Enzyme Interactions
This compound has shown potential as a substrate in biochemical assays, particularly in studies involving enzyme mechanisms. The compound may interact with enzymes such as acetylcholinesterase, which plays a crucial role in neurotransmitter regulation by hydrolyzing acetylcholine. This interaction can lead to an accumulation of neurotransmitters at nerve endings, influencing synaptic transmission.
The mechanism of action primarily involves the formation of a stable carbamate linkage, which protects amine groups during synthetic processes. This protective role is essential in the synthesis of complex molecules, particularly in pharmaceutical applications where selective protection and deprotection are critical.
Case Studies and Research Findings
- Synthesis and Applications : Research indicates that this compound is utilized as a protecting group for amines in organic synthesis. Its stability allows for multi-step synthesis without unwanted reactions at the amine site.
- Pharmacological Potential : A study exploring the pharmacological properties reported that derivatives of this compound exhibit promising activity against various biological targets, suggesting its utility in drug development .
- Toxicological Studies : Investigations into the cytotoxic effects of related compounds indicated minimal toxicity at concentrations up to 10 µM in various cell lines, including cancer cell lines. This favorable profile supports further exploration for therapeutic applications .
Q & A
Basic Research Question
- NMR Spectroscopy : ¹H and ¹³C NMR identify functional groups (e.g., tert-butyl at δ ~1.4 ppm, carbamate carbonyl at ~155 ppm) .
- IR Spectroscopy : Confirm carbamate C=O stretch (~1700 cm⁻¹) and NH₂/NH vibrations (~3300 cm⁻¹) .
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺ at m/z 202.30) validate the molecular formula (C₉H₁₄N₂O₂) .
How can researchers resolve low yields during the coupling reaction?
Advanced Research Question
Low yields often stem from incomplete amine activation or competing side reactions. Strategies include:
- Catalyst Optimization : Use coupling agents like HATU or EDCI to enhance carbamate bond formation .
- Solvent Screening : Polar aprotic solvents (DMF, acetonitrile) improve solubility and reaction kinetics .
- Real-Time Monitoring : TLC or in-situ IR tracks intermediate formation to adjust reaction parameters dynamically .
How should conflicting NMR data be resolved during characterization?
Advanced Research Question
Contradictions in NMR shifts may arise from tautomerism or solvent effects. Solutions include:
- Computational Validation : Compare experimental shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .
- X-Ray Crystallography : Resolve ambiguity via single-crystal analysis (SHELXL refinement) .
- Deuteration Studies : Replace exchangeable protons (e.g., NH) to simplify spectra .
What strategies evaluate the bioactivity of this compound in drug design?
Advanced Research Question
- Molecular Docking : Use AutoDock Vina to predict binding affinity to target proteins (e.g., enzymes or receptors) .
- Surface Plasmon Resonance (SPR) : Quantify real-time interaction kinetics with immobilized targets .
- Enzyme Inhibition Assays : Measure IC₅₀ values under physiological pH and temperature .
What are the best practices for ensuring compound stability during storage?
Basic Research Question
- Storage Conditions : Use airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis .
- Purity Monitoring : Regular HPLC analysis detects degradation products (e.g., free amine or tert-butanol) .
Which chromatographic techniques are recommended for purification?
Advanced Research Question
- Flash Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) for bulk purification .
- Preparative HPLC : Achieve >99% purity with C18 columns and acetonitrile/water mobile phases .
What safety protocols are essential during handling?
Basic Research Question
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods to mitigate inhalation risks during synthesis .
How can the lipophilicity introduced by the tert-butyl group be assessed?
Advanced Research Question
- Experimental LogP : Measure octanol/water partitioning via shake-flask method .
- Computational Models : Use ChemAxon or MOE to predict logP and bioavailability .
What steps address unexpected byproduct formation during synthesis?
Advanced Research Question
- Mechanistic Analysis : Identify intermediates via LC-MS and adjust stoichiometry or reaction time .
- Byproduct Isolation : Purify and characterize side products via NMR to refine synthetic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
